An In-Depth Technical Guide to Nifurtimox (C₁₀H₁₃N₃O₅S) for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Nifurtimox (C₁₀H₁₃N₃O₅S) for Researchers and Drug Development Professionals
A Senior Application Scientist's Comprehensive Overview of a Critical Antiprotozoal Agent
Foreword: Correcting the Record and Setting the Stage
It is imperative to begin this guide by clarifying a crucial detail: the molecular formula for the compound of interest, Nifurtimox, is C₁₀H₁₃N₃O₅S , not C₁₂H₁₁N₃O₆S as initially proposed. This distinction is fundamental for all subsequent scientific discussion. Nifurtimox, a nitrofuran derivative, is a cornerstone in the treatment of trypanosomiases, most notably Chagas disease. This guide will provide an in-depth exploration of Nifurtimox, from its molecular characteristics to its clinical application and the experimental protocols that underpin its study.
Section 1: Core Molecular and Physicochemical Profile
A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and drug development. Nifurtimox is a yellow crystalline solid with the following key identifiers and properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃N₃O₅S | |
| Molecular Weight | 287.29 g/mol | |
| IUPAC Name | (E)-N-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)-1-(5-nitrofuran-2-yl)methanimine | |
| CAS Number | 23256-30-6 | |
| Melting Point | 180-182 °C | [Nifurtimox |
| Solubility | Poor aqueous solubility. Soluble in N-methyl pyrrolidone (90.85 mg/mL), slightly soluble in acetone (17.27 mg/mL) and chloroform (14.03 mg/mL). | |
| LogP | 0.87 ± 0.05 (n-octanol/water) |
Section 2: Mechanism of Action - A Tale of Two Reductases
The efficacy of Nifurtimox is rooted in its selective activation within the target parasite, Trypanosoma cruzi. It is a prodrug that requires bioreduction of its 5-nitrofuran group to exert its trypanocidal effects.[1] This activation is primarily mediated by a parasite-specific type I nitroreductase (NTR), an enzyme that is absent or expressed at very low levels in mammalian cells.[2] This differential expression is the cornerstone of Nifurtimox's therapeutic window.
The activation process can be summarized as follows:
-
Enzymatic Reduction: The type I NTR in T. cruzi catalyzes the two-electron reduction of the nitro group on the furan ring of Nifurtimox. This reaction is insensitive to oxygen.[3]
-
Generation of Cytotoxic Metabolites: This reduction leads to the formation of highly reactive and cytotoxic intermediates, including an unsaturated open-chain nitrile.[3][4]
-
Cellular Damage: These reactive metabolites can then inflict widespread damage to the parasite's cellular machinery. This includes DNA strand breaks, lipid peroxidation, and damage to proteins and other macromolecules.[5] The unsaturated open-chain nitrile, in particular, can act as a Michael acceptor and react non-specifically with various cellular components.[3]
It is important to note that while the generation of reactive oxygen species (ROS) was initially thought to be the primary mechanism of action, more recent evidence points to the reductive activation and the formation of cytotoxic nitrile metabolites as the key trypanocidal pathway.[1][3]
Section 3: The Challenge of Resistance
The emergence of drug resistance is a significant challenge in the long-term efficacy of any antimicrobial agent. In the case of Nifurtimox, resistance in T. cruzi is primarily linked to the very enzyme responsible for its activation.
The primary mechanism of resistance involves a reduction in the activity of the type I nitroreductase. This can occur through:
-
Gene Deletion: Resistant strains of T. cruzi have been shown to have lost one of the two copies of the gene encoding the type I NTR.[5][6]
-
Point Mutations: Mutations within the NTR gene can lead to the expression of a non-functional or less efficient enzyme. Stop-codon-generating mutations have been identified in benznidazole-resistant clones that also show cross-resistance to nifurtimox.[1]
The consequence of reduced NTR activity is a decreased ability of the parasite to convert the Nifurtimox prodrug into its cytotoxic form, thus rendering the drug less effective. It is noteworthy that other, NTR-independent resistance mechanisms may also exist, though they are less well characterized.[6]
Section 4: Experimental Protocols for the Researcher
This section provides detailed, field-proven protocols for the synthesis, analysis, and biological evaluation of Nifurtimox.
Synthesis of Nifurtimox
The synthesis of Nifurtimox is a multi-step process. A common route involves the condensation of 4-amino-3-methylthiomorpholine 1,1-dioxide with 5-nitro-2-furaldehyde diacetate.
Step 1: Synthesis of 5-Nitro-2-furaldehyde diacetate [6][7]
-
Prepare a nitrating mixture by slowly adding 8.6 mL of concentrated nitric acid to 0.06 mL of concentrated sulfuric acid, keeping the temperature at 0 °C.
-
Slowly add this mixture to 90 mL of acetic anhydride at 0 °C.
-
Add 10.4 mL of freshly distilled 2-furaldehyde dropwise to the reaction mixture over 45 minutes, maintaining the temperature at 0 °C.
-
Continue stirring at 0 °C for 1 hour.
-
Quench the reaction by adding 100 mL of water and stir at room temperature for 30 minutes to precipitate the product.
-
Filter the white precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield pure 5-nitro-2-furaldehyde diacetate.
Step 2: Synthesis of 4-Amino-3-methylthiomorpholine 1,1-dioxide
The synthesis of this intermediate is less commonly detailed in readily available literature but is a known precursor.[8] It can be prepared from thiomorpholine 1,1-dioxide through a series of reactions including methylation and amination.
Step 3: Condensation and Formation of Nifurtimox [8]
-
Dissolve 4-amino-3-methylthiomorpholine 1,1-dioxide in a suitable solvent such as ethanol.
-
Add 5-nitro-2-furaldehyde diacetate to the solution.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, Nifurtimox, will precipitate out of the solution.
-
Collect the solid by filtration.
Purification of Nifurtimox
Crude Nifurtimox can be purified by recrystallization.
-
Dissolve the crude Nifurtimox in a minimal amount of hot ethanol.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to facilitate the formation of well-defined crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by suction filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to remove residual solvent.
Analytical Quality Control: High-Performance Liquid Chromatography (HPLC)
A validated HPLC-UV method is essential for determining the purity and concentration of Nifurtimox in pharmaceutical formulations.[9][10]
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | 10 mM Sodium Acetate buffer (pH 5.0) : Acetonitrile (63:37, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 399 nm |
| Injection Volume | 10 µL |
| Retention Time | Approximately 9.8 minutes |
Sample Preparation:
-
Accurately weigh and transfer a known amount of Nifurtimox or powdered tablets to a volumetric flask.
-
Dissolve in a 1:1 (v/v) mixture of water and acetonitrile.
-
Filter the solution through a 0.45 µm filter before injection.
In Vitro Efficacy Assay Against T. cruzi**
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of Nifurtimox against the intracellular amastigote form of T. cruzi.[5]
-
Seed H9c2 cells in 24-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Infect the H9c2 cells with T. cruzi trypomastigotes at a parasite-to-host cell ratio of 20:1.
-
After 24 hours, remove the non-internalized parasites by washing and add fresh culture medium containing serial dilutions of Nifurtimox (e.g., starting from 10 µM).
-
Incubate the plates for 72 hours at 37 °C in a 5% CO₂ atmosphere.
-
Fix the cells with methanol and stain with Giemsa.
-
Determine the percentage of infected cells and the number of amastigotes per cell by counting at least 200 cells per sample under a microscope.
-
Calculate the IC₅₀ value from the dose-response curve.
In Vivo Efficacy in a Murine Model of Chagas Disease
Animal models are crucial for evaluating the in vivo efficacy of trypanocidal compounds.[5]
-
Infect female Swiss mice intraperitoneally with 5,000 trypomastigotes of a relevant T. cruzi strain (e.g., Y strain).
-
Initiate treatment on day 4 post-infection.
-
Administer Nifurtimox orally (e.g., by gavage) at a clinically relevant dose (e.g., 100 mg/kg/day) for a specified duration (e.g., 20 consecutive days).
-
Monitor parasitemia daily during and after treatment by examining fresh blood smears.
-
Monitor animal survival and clinical signs of disease.
-
At the end of the experiment, assess cure by methods such as qPCR on blood and/or tissues, and by immunosuppression to check for parasite relapse.
Section 5: Clinical Application and Insights - The CHICO Trial (NCT02625974)
The CHICO (Chagas disease In Children treated with NifurtimOx) trial was a pivotal Phase III study that evaluated the efficacy, safety, and pharmacokinetics of a new pediatric formulation of Nifurtimox.[11]
Study Design: A prospective, randomized, double-blind, historically controlled study in children aged 0 to <18 years with Chagas disease.
Key Protocol Elements:
-
Inclusion Criteria: Children from birth to less than 18 years of age with a confirmed diagnosis of Chagas disease. For infants under 8 months, diagnosis was confirmed by direct observation of the parasite. For older children, two positive conventional ELISA results were required.[11]
-
Exclusion Criteria: Included preterm infants with low birth weight or low Apgar scores, and children with known Chagas-related cardiomyopathy, gastrointestinal dysfunction, or severe acute manifestations of the disease.[11]
-
Treatment Arms:
-
Nifurtimox for 60 days.
-
Nifurtimox for 30 days followed by 30 days of placebo.
-
-
Dosage: Age- and weight-adjusted dosing: 10-20 mg/kg/day for children <12 years and <40 kg, and 8-10 mg/kg/day for those ≥12 years and ≥40 kg, administered in three divided doses with food.
-
Primary Outcome: Serological response at 12 months post-treatment, defined as negative seroconversion or a ≥20% reduction in mean optical density from baseline in two conventional ELISA tests.
Key Findings: The 60-day treatment regimen demonstrated superiority over historical placebo controls in terms of serological response and was found to be well-tolerated with a favorable safety profile in the pediatric population.
Section 6: Conclusion - A Senior Scientist's Perspective
Nifurtimox, despite being in use for several decades, remains a vital tool in the fight against Chagas disease. Its mechanism of action, centered on parasite-specific enzymatic activation, provides a clear rationale for its selective toxicity. However, the emergence of resistance through modifications in the activating enzyme highlights the ongoing need for research into new therapeutic strategies, including combination therapies and the development of novel compounds that can circumvent these resistance mechanisms.
For the drug development professional, the journey of Nifurtimox from a legacy drug to a newly formulated and rigorously tested pediatric medication, as exemplified by the CHICO trial, underscores the importance of continuous innovation even with established molecules. The development of new formulations to improve bioavailability and patient compliance is a testament to this.
For the bench scientist, the detailed protocols provided in this guide offer a starting point for further investigation into the synthesis, analysis, and biological activity of Nifurtimox and its analogs. A thorough understanding of its physicochemical properties, mechanism of action, and resistance pathways is crucial for the rational design of the next generation of trypanocidal drugs.
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Transcriptomic analysis of benznidazole-resistant Trypanosoma cruzi clone reveals nitroreductase I-independent resistance mechanisms. (2024). PLoS One, 19(2), e0298818. [Link]
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Hall, B. S., Wilkinson, S. R., & Kelly, J. M. (2011). Nifurtimox activation by trypanosomal type I nitroreductases generates cytotoxic nitrile metabolites. Journal of Biological Chemistry, 286(15), 13088-13095. [Link]
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